Lower LogP and Higher Polar Surface Area vs. Unsubstituted Analog
The target compound exhibits an XLogP3 of 0.4 and a Topological Polar Surface Area (TPSA) of 72 Ų, compared to XLogP3 0.8 and TPSA 51.8 Ų for the 5-unsubstituted analog 4-amino-2-(trifluoromethyl)pyrimidine (CAS 672-42-4) [1] [2]. This represents a 0.4 log unit decrease in lipophilicity and a 20.2 Ų increase in polar surface area, indicative of enhanced aqueous solubility and potentially reduced passive membrane permeability.
| Evidence Dimension | XLogP3 and TPSA |
|---|---|
| Target Compound Data | XLogP3 0.4, TPSA 72 Ų |
| Comparator Or Baseline | 4-Amino-2-(trifluoromethyl)pyrimidine (CAS 672-42-4): XLogP3 0.8, TPSA 51.8 Ų |
| Quantified Difference | ΔXLogP3 = -0.4; ΔTPSA = +20.2 Ų |
| Conditions | Computed properties from PubChem (XLogP3 3.0 algorithm) |
Why This Matters
For procurement decisions in lead optimization, a lower logP and higher TPSA predict better aqueous solubility and reduced CNS penetration, directly impacting formulation strategy and target organ exposure.
- [1] PubChem CID 23615502. [4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1514-01-8 View Source
- [2] PubChem CID 244056. 2-(Trifluoromethyl)pyrimidin-4-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/672-42-4 View Source
